
2-bromo-N-methylbenzamide chemical
properties

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-bromo-N-methylbenzamide

Cat. No.: B187733 Get Quote

An In-depth Technical Guide to the Chemical Properties of 2-bromo-N-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Bromo-N-methylbenzamide is an organic compound with the chemical formula C₈H₈BrNO.

[1] It presents as a white or off-white crystalline solid and serves as a crucial intermediate in

organic synthesis.[1] Its bifunctional nature, featuring a reactive bromine atom on the aromatic

ring and an N-methylated amide group, makes it a versatile building block for constructing more

complex molecular architectures. This guide provides a comprehensive analysis of its chemical

properties, synthesis, reactivity, and applications, offering field-proven insights for professionals

in chemical research and pharmaceutical development.

Physicochemical and Spectroscopic Profile
The precise characterization of 2-bromo-N-methylbenzamide is fundamental for its

application in synthesis and for the validation of experimental outcomes. Its physical properties

are summarized below, followed by a detailed analysis of its expected spectroscopic

signatures.

Core Physicochemical Properties
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Property Value Source

Molecular Formula C₈H₈BrNO [1]

Molecular Weight 214.06 g/mol PubChem

CAS Number 61436-88-2 [1]

Appearance
White or off-white crystalline

solid
[1]

Storage
Sealed in a dry environment at

room temperature
[2]

Spectroscopic Data Analysis (Predicted)
Validation of 2-bromo-N-methylbenzamide in a laboratory setting relies on standard

spectroscopic techniques. While a comprehensive, officially published dataset is not

consolidated in a single source, the following data are predicted based on established

principles and analysis of structurally analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to

show distinct signals corresponding to the different types of protons in the molecule.

Aromatic Protons (4H): These will appear as a complex multiplet in the aromatic region

(approximately 7.2-7.8 ppm), reflecting the coupling between adjacent protons on the

benzene ring.

Amide Proton (1H): A broad singlet corresponding to the N-H proton will be visible,

typically downfield (around 6.0-6.5 ppm), though its position can be concentration and

solvent-dependent.

Methyl Protons (3H): The N-methyl group will present as a doublet around 2.9 ppm,

coupled to the amide proton.[3]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides

information about the carbon skeleton.
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Carbonyl Carbon (C=O): A signal in the downfield region, typically around 168 ppm, is

characteristic of the amide carbonyl group.[3]

Aromatic Carbons (6C): Six distinct signals are expected in the 120-140 ppm range. The

carbon atom bonded to the bromine (C-Br) will be identifiable within this region.

Methyl Carbon (CH₃): An upfield signal around 27 ppm will correspond to the N-methyl

carbon.[3]

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum reveals the presence of

key functional groups through their characteristic vibrational frequencies.

N-H Stretch: A moderate to sharp band around 3300 cm⁻¹ corresponds to the amide N-H

bond.[4]

Aromatic C-H Stretch: Signals just above 3000 cm⁻¹ (e.g., ~3050 cm⁻¹) are typical for C-H

bonds on the benzene ring.[4]

C=O Stretch: A strong, sharp absorption band around 1650 cm⁻¹ is the characteristic

signal for the amide carbonyl group.[4]

C-Br Stretch: A weaker absorption in the fingerprint region, typically around 650 cm⁻¹,

indicates the presence of the carbon-bromine bond.[4]

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and

fragmentation pattern.

Molecular Ion Peak: The spectrum will show a characteristic pair of molecular ion peaks,

[M]⁺ and [M+2]⁺, of nearly equal intensity. This pattern is the definitive signature of a

molecule containing one bromine atom, due to the natural isotopic abundance of ⁷⁹Br and

⁸¹Br. For C₈H₈BrNO, these peaks would appear at m/z 213 and 215.

Synthesis Methodology: A Validated Protocol
The most direct and reliable synthesis of 2-bromo-N-methylbenzamide is achieved via the

amidation of an activated 2-bromobenzoic acid derivative. The causality behind this two-step
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approach lies in converting the relatively unreactive carboxylic acid into a highly electrophilic

species (an acyl chloride), which readily reacts with the nucleophilic methylamine.

Experimental Protocol: Synthesis from 2-Bromobenzoic
Acid

Activation of Carboxylic Acid:

To a solution of 2-bromobenzoic acid (1.0 eq) in an anhydrous solvent like

dichloromethane (DCM), add thionyl chloride (SOCl₂) (1.2 eq) dropwise at 0 °C.

Rationale: Thionyl chloride is an effective and common reagent for converting carboxylic

acids to acyl chlorides. The reaction produces gaseous byproducts (SO₂ and HCl), which

are easily removed, simplifying the workup.[5]

Allow the reaction to stir at room temperature for 2-3 hours or until the evolution of gas

ceases, indicating the completion of the reaction.

Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude

2-bromobenzoyl chloride.

Amidation Reaction:

Dissolve the crude 2-bromobenzoyl chloride in anhydrous DCM and cool the solution to 0

°C in an ice bath.

Slowly add a solution of methylamine (CH₃NH₂) (2.0 eq, typically as a solution in a solvent

like THF or water) and a non-nucleophilic base such as triethylamine (Et₃N) (1.5 eq).

Rationale: Methylamine acts as the nucleophile, attacking the electrophilic carbonyl

carbon of the acyl chloride. Triethylamine is added to scavenge the HCl generated during

the reaction, preventing the protonation of methylamine and driving the reaction to

completion.[4]

Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the

reaction's progress using thin-layer chromatography (TLC).
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Upon completion, perform an aqueous workup by washing the organic layer sequentially

with a saturated sodium bicarbonate solution, water, and brine.

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate

under reduced pressure to obtain the crude product.

Purify the crude 2-bromo-N-methylbenzamide by recrystallization or column

chromatography.

Synthesis Workflow Diagram
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Caption: General synthetic workflow for 2-bromo-N-methylbenzamide.

Chemical Reactivity and Derivatization Potential
The synthetic utility of 2-bromo-N-methylbenzamide is rooted in the distinct reactivity of its

functional groups. Understanding these reactive sites is paramount for designing efficient

synthetic routes to novel compounds.

Key Reactive Sites
Aromatic Bromine (C-Br Bond): The bromine atom is an excellent leaving group in various

metal-catalyzed cross-coupling reactions. This position is the primary handle for introducing

molecular diversity.

Palladium-Catalyzed Reactions: It readily participates in Suzuki, Heck, Sonogashira, and

Buchwald-Hartwig amination reactions, enabling the formation of new C-C, C-N, and C-O

bonds. This versatility makes it a precursor for a wide range of heterocyclic scaffolds like

phenanthridinones and carbazoles.[6]

Copper-Catalyzed Reactions: Ullmann-type couplings can be employed to form C-O or C-

N bonds, providing an alternative pathway to complex derivatives.[6][7]

Amide Group (-CONHCH₃):

Directing Group: The N-methylamido group is deactivating and meta-directing towards

electrophilic aromatic substitution due to the electron-withdrawing nature of the carbonyl.

[5]

Intramolecular Cyclization: The ortho-relationship between the amide and the bromo group

is synthetically powerful. Under appropriate conditions (e.g., using a copper catalyst and a

suitable amine), the molecule can undergo intramolecular cyclization to form valuable

heterocyclic systems like quinazolinones.[7]

Reactivity Pathways Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b187733#2-bromo-n-methylbenzamide-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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